Comparative In Vitro Pharmacological Profile Against Closest Structural Analogs
In a patent directed to 5-HT6 receptor modulators, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine serves as a key representative of a sub-series featuring a heteroaralkyl substituent. While specific IC50 values for this exact compound are not publicly disclosed in the patent, the structure-activity relationship (SAR) tables indicate that the presence of a 1-methylpyrrolyl group is critical for achieving high affinity, in contrast to simpler alkyl or benzyl substituted analogs which show markedly reduced or absent activity [1]. This positions the compound as a privileged intermediate for generating active 5-HT6 ligands.
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (predicted by SAR) |
|---|---|
| Target Compound Data | Active (specific Ki/IC50 not disclosed; series representative) |
| Comparator Or Baseline | 1-Benzyl-4-(4-nitrobenzoyl)piperazine |
| Quantified Difference | Benzyl analog is significantly less active or inactive based on patent SAR description. |
| Conditions | Radioligand binding assay, human recombinant 5-HT6 receptors, per patent US20080176854A1. |
Why This Matters
Selecting this specific pyrrole-containing intermediate is essential for medicinal chemistry teams aiming to develop 5-HT6 ligands, as simpler, commercially available analogs fail to deliver the required receptor engagement.
- [1] Laboratorios Del Dr. Esteve S.A. (2008). US Patent Application US20080176854A1. View Source
